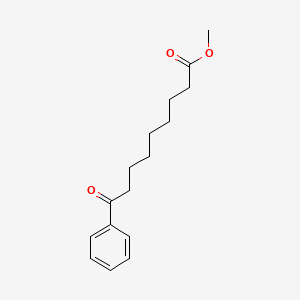

Methyl 9-oxo-9-phenylnonanoate

CAS No.:

Cat. No.: VC13668034

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22O3 |

|---|---|

| Molecular Weight | 262.34 g/mol |

| IUPAC Name | methyl 9-oxo-9-phenylnonanoate |

| Standard InChI | InChI=1S/C16H22O3/c1-19-16(18)13-9-4-2-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 |

| Standard InChI Key | FPCMJZKMBFMYOB-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCCCCC(=O)C1=CC=CC=C1 |

| Canonical SMILES | COC(=O)CCCCCCCC(=O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 9-oxo-9-phenylnonanoate features a nine-carbon aliphatic chain terminating in a methyl ester group at one end and a phenyl-substituted ketone at the ninth position. The phenyl ring introduces aromaticity, enhancing the compound’s stability and influencing its reactivity compared to purely aliphatic esters. The ketone group at C9 enables participation in nucleophilic addition reactions, while the ester moiety offers sites for hydrolysis or transesterification.

Synthesis and Purification Strategies

Synthetic Pathways

The primary route involves reacting nonanoic acid derivatives with phenyl-containing precursors under anhydrous conditions. A typical procedure includes:

-

Acylation: Introducing the phenyl group via Friedel-Crafts acylation using benzene and a nonanoyl chloride derivative.

-

Esterification: Treating the resulting 9-phenylnonanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

Alternative methods may employ Grignard reagents or cross-coupling reactions to attach the phenyl group, though these are less commonly documented.

Purification Techniques

Due to the compound’s sensitivity to moisture and oxygen, purification often involves:

-

Column chromatography: Utilizing silica gel with a gradient elution system (e.g., hexane/ethyl acetate).

-

Recrystallization: From non-polar solvents like hexane to yield high-purity crystals.

Research Findings and Comparative Analysis

Reactivity Studies

Preliminary investigations highlight the compound’s susceptibility to nucleophilic attack at the ketone position, enabling derivatization for pharmaceutical or material science applications. For example, reaction with hydroxylamine could yield oxime derivatives for chelation studies.

Comparison with Methyl 9-Oxononanoate

| Property | Methyl 9-Oxo-9-Phenylnonanoate | Methyl 9-Oxononanoate |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O₃ | C₁₀H₁₈O₃ |

| Molecular Weight | 262.34 g/mol | 186.25 g/mol |

| Key Functional Groups | Phenyl, ketone, ester | Ketone, ester |

| Applications | Flavoring, metabolic studies | Plant biochemistry |

The phenyl group in methyl 9-oxo-9-phenylnonanoate enhances its lipophilicity and stability compared to the simpler methyl 9-oxononanoate, expanding its potential industrial uses .

Challenges and Future Directions

Analytical Limitations

Current characterization data are sparse, particularly regarding spectroscopic profiles (e.g., NMR, IR) and thermodynamic properties. Advanced techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography could address these gaps.

Synthetic Optimization

Developing catalytic methods (e.g., using iridium complexes as in related syntheses ) may improve yield and sustainability. Flow chemistry approaches could mitigate handling challenges associated with moisture-sensitive intermediates.

Biological Screening

Comprehensive toxicological and pharmacokinetic studies are needed to evaluate the compound’s safety profile and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume